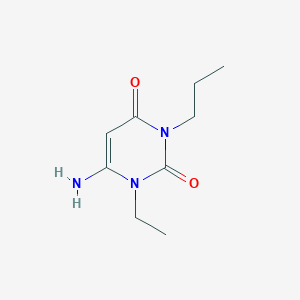

6-Amino-1-ethyl-3-propyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQTTRYMSZAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20981605 | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-31-7, 72361-28-5 | |

| Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63981-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Investigations of 6 Amino 1 Ethyl 3 Propyluracil and Its Analogs

Broad-Spectrum Biological Activity Profiles of Uracil (B121893) Derivatives

Uracil derivatives are recognized as privileged structures in drug discovery, demonstrating a vast array of biological activities. researchgate.net These compounds are synthetically accessible and their structure can be readily modified at the N(1), N(3), C(5), and C(6) positions, allowing for the fine-tuning of their pharmacological and pharmacokinetic properties. researchgate.netnih.gov Research has shown that uracil and its fused analogs possess significant potential as antiviral, antitumor, antibacterial, and antifungal agents. researchgate.netnih.govrsc.org

The versatility of the uracil core allows for the development of compounds with improved bioactivity, selectivity, and metabolic stability, alongside reduced toxicity. researchgate.net Early derivatives like 5-fluorouracil (B62378) were pivotal in cancer therapy, and subsequent modifications have aimed to overcome limitations such as poor selectivity. researchgate.netd-nb.info The broad-spectrum activity of uracil derivatives extends to their use in treating a range of conditions beyond infections and cancer, including diabetic and thyroid disorders. researchgate.net The continuous exploration of new uracil derivatives is driven by the need for more potent and specific therapeutic agents for various biological targets. researchgate.net

Antimicrobial Potential

The antimicrobial properties of uracil derivatives have been a significant area of research, with studies demonstrating their efficacy against a range of pathogenic microorganisms.

Antibacterial Activity

Uracil derivatives have shown notable antibacterial activity. nih.govrsc.org Modifications to the uracil structure, particularly at the N-1, N-3, C-5, and C-6 positions, have been explored to develop new antibacterial agents to combat the challenge of drug-resistant bacteria. nih.gov Fused uracil derivatives, such as pyrimidodiazepines, have demonstrated a wide range of antimicrobial activities. nih.gov

The introduction of different functional groups to the uracil core has been shown to influence antibacterial efficacy. For instance, small polar functional groups can enhance activity against Gram-negative bacteria like E. coli, while larger, less polar groups may favor activity against Gram-positive bacteria such as S. aureus. rsc.org Some novel 5-alkyl-6-(4-substituted-1-piperazinyl)uracils have exhibited potent broad-spectrum antibacterial activity. mdpi.comnih.gov

Antiviral Activity, Including Specific Viral Targets

The antiviral potential of uracil derivatives is one of their most extensively reported biological activities. researchgate.netnih.govrsc.org These compounds can interfere with key steps in viral replication pathways, leading to potent activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C, and herpes viruses. researchgate.netmdpi.com

Specific structural modifications have yielded compounds with significant antiviral efficacy. For example, 5-substituted uracil derivatives have been shown to inhibit HIV-1 and herpes family viruses. mdpi.com Furthermore, certain N1-alkylated uracil derivatives have demonstrated notable activity against HIV-1, including strains resistant to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Research has also identified uracil derivatives with inhibitory activity against human cytomegalovirus and varicella-zoster virus. cyberleninka.ru More recently, N1,N3-disubstituted uracil derivatives have shown a wide antiviral effect against SARS-CoV-2 variants of concern, including Omicron, by inhibiting the activity of the viral RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov

Antifungal Activity

Certain uracil derivatives have also been investigated for their antifungal potential. nih.gov For example, some fused uracils like fervenulin (B1672609) have demonstrated a wide spectrum of biological activities, including antifungal effects. nih.gov Studies on novel 5-alkyl-6-substituted uracils and related derivatives have included testing against the yeast-like pathogenic fungus Candida albicans. nih.gov While some compounds showed potent antibacterial activity, they were found to be practically inactive against Candida albicans in one study. nih.gov However, other research has indicated that thiouracil derivatives can exhibit antifungal activity. mdpi.compreprints.org

Anticancer and Cytotoxic Efficacy Studies

The antitumor activity of uracil derivatives has been a major focus of pharmacological research, with numerous analogs demonstrating significant cytotoxic effects against various cancer cell lines. researchgate.netnih.govrsc.orgd-nb.info

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

The in vitro cytotoxic efficacy of uracil derivatives has been evaluated against a wide range of human cancer cell lines. sciensage.infonih.govjrasb.com These studies are crucial for identifying promising anticancer candidates for further development.

For example, a series of novel pyrimido[5,4-e] researchgate.netnih.govmdpi.comtriazines and pyrazolopyrimidines synthesized from a 6-hydrazinyl-1-propyluracil precursor were evaluated for their in vitro anticancer activity against the human lung carcinoma (A549) cell line. nih.gov The results, presented in the table below, show that several of these compounds exhibited significant inhibitory effects in a concentration-dependent manner. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6b | A549 (Human Lung Carcinoma) | 3.6 |

| Compound 9 | A549 (Human Lung Carcinoma) | >3.6 |

| Compound 5a | A549 (Human Lung Carcinoma) | >3.6 |

Similarly, other studies have reported the cytotoxic activity of uracil analogs against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116). sciensage.infojrasb.commdpi.com For instance, the synthetic uracil analog 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 3.8 µM. mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| U-359 | MCF-7 (Breast Cancer) | 3.8 |

| U-359 | MCF-10A (Non-cancerous Breast) | 13 |

| Oxaliplatin | MCF-7 (Breast Cancer) | 34 |

| 5-Fluorouracil | MCF-7 (Breast Cancer) | 25 |

These in vitro assessments are critical for identifying lead compounds and understanding the structure-activity relationships that govern the anticancer potential of uracil derivatives.

Other Therapeutic Applications of Uracil-Based Compounds

Uracil and its derivatives represent a privileged scaffold in medicinal chemistry, leading to the discovery of agents with a wide spectrum of biological activities. Beyond their well-documented roles, these compounds have been investigated for various other therapeutic applications, including the management of inflammation, oxidative stress, neurological conditions, and metabolic disorders.

Uracil derivatives have demonstrated significant potential as anti-inflammatory agents, with various compounds exhibiting efficacy in different models of inflammation. jppres.com The pyrimidine (B1678525) series of drugs, including uracil analogs, is noted for a wide range of therapeutic effects, among which is anti-inflammatory action. jppres.com

The anti-inflammatory effect of some uracil derivatives is attributed to their ability to modulate key inflammatory pathways. For instance, uracil has been observed to exert indirect antioxidant and anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). taylorandfrancis.com Methyluracil has been shown to possess an anti-inflammatory effect by inhibiting the activity of proteolytic enzymes. researchtrends.net Research into novel uracil derivatives has yielded compounds with potent topical anti-inflammatory activity. In a study focused on developing alternatives to a lead compound, various derivatives with modifications at the N(1)- and N(3)-positions of the uracil ring were synthesized. Several of these compounds, specifically 6k, 6q, and 6r, showed approximately 50% inhibition of the picryl chloride-induced contact hypersensitivity reaction in mice at a low application dose, an activity level comparable to the potent immunosuppressant Tacrolimus. nih.gov

Furthermore, uracil derivatives have shown promise in treating chronic inflammatory conditions like inflammatory bowel disease (IBD). google.com In a dextran-sulfate-sodium (DSS)-induced IBD model, certain uracil derivatives demonstrated a superior therapeutic effect. google.com Hybrid molecules incorporating a uracil moiety have also been developed. A notable example is a murrayanine-thiadiazole-uracil hybrid, which displayed significant anti-inflammatory activity in a carrageenan-induced paw edema model, suggesting that combining uracil with other heterocyclic scaffolds can enhance pharmacological activity. madridge.org Additionally, complexes formed between uracil derivatives like 6-methyluracil (B20015) and 5-hydroxy-6-methyluracil with certain polyfunctional acids have been found to possess high anti-inflammatory activity alongside low toxicity. researchgate.net

Table 1: Selected Uracil Derivatives and Their Anti-inflammatory Activity

| Compound/Derivative Class | Observed Anti-inflammatory Effect | Model/Mechanism | Citation(s) |

| Methyluracil | Inhibits proteolytic enzyme activity; shows antiexudative action. | General inflammation; Alloxan-induced diabetes in rats. | researchtrends.net |

| Uracil | Inhibits expression of COX-2 and iNOS. | Molecular mechanism. | taylorandfrancis.com |

| N(1)- and N(3)-substituted Uracil Derivatives (6k, 6q, 6r) | Potent inhibition of contact hypersensitivity. | Picryl chloride-induced contact hypersensitivity in mice. | nih.gov |

| General Uracil Derivatives | Superior therapeutic effect on inflammatory bowel disease. | DSS-induced IBD model. | google.com |

| Murrayanine-thiadiazole-uracil Hybrid | Significant reduction of paw edema. | Carrageenan-induced paw edema model. | madridge.org |

| 6-Methyluracil & 5-Hydroxy-6-methyluracil Complexes | High anti-inflammatory activity. | Carrageenan-induced paw edema model. | researchgate.net |

The antioxidant properties of uracil-based compounds have been a subject of considerable research, with studies revealing their ability to counteract oxidative stress through various mechanisms. researchgate.netemerald.com The primary antioxidant mechanisms for uracil and its derivatives are believed to involve single-electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.com

The structural features of the uracil ring and its substituents play a crucial role in determining antioxidant potency. It has been suggested that the presence of electron-withdrawing groups (EWG) on the uracil ring generally enhances antioxidant activity, while electron-donating groups (EDG) may reduce it. mdpi.com Specific derivatives have shown notable effects; for example, 5-hydroxy-6-methyluracil and 6-aminouracil (B15529) were found to suppress the generation of active oxygen forms in modeled systems. researchtrends.net

Fluorinated uracil derivatives, including the well-known antineoplastic agent 5-Fluorouracil (5-FU), have been studied for their antioxidant capacity. Research has shown that 5-FU and other new fluorinated uracil derivatives can inhibit lipid peroxidation, a key process in oxidative cell damage. unirioja.esucv.es This suggests that such compounds possess a dual benefit in cancer therapy, acting not only as antineoplastic agents but also as antioxidants. unirioja.es The antioxidant activity of various uracil derivatives has also been confirmed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

Hybrid molecules have also been explored for their antioxidant potential. A series of novel hybrid uracil derivatives linked to the natural alkaloids caffeine (B1668208) or gramine (B1672134) demonstrated cytoprotective activity under oxidative stress conditions, with the gramine-containing hybrids showing significantly higher potency. mdpi.com

Table 2: Antioxidant Activity of Selected Uracil-Based Compounds

| Compound/Derivative Class | Observed Antioxidant Effect/Mechanism | Citation(s) |

| Gramine-Uracil Hybrids | High cytoprotective activity under oxidative stress. | mdpi.com |

| 5-Hydroxy-6-methyluracil, 6-Aminouracil | Suppression of active oxygen form generation. | researchtrends.net |

| 5-Fluorouracil (5-FU) & other Fluorinated Derivatives | Inhibition of lipid peroxidation. | unirioja.esucv.es |

| General Uracil Derivatives | Radical scavenging activity (DPPH assay). | researchgate.net |

| Uracil & Benzothiazol Derivatives | Protection against thermal oxidative deterioration. | researchgate.netemerald.com |

Uracil derivatives serve as crucial intermediates and structural motifs in the development of compounds with significant neuropharmacological activities, particularly as antagonists of adenosine (B11128) receptors. taylorandfrancis.com Adenosine receptors, especially the A2A subtype, are important targets for therapies aimed at neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. dntb.gov.ua

6-Amino-5-amidouracil derivatives are key precursors for the synthesis of xanthines, a class of compounds known for their adenosine receptor antagonism. dntb.gov.ua Specifically, these uracil intermediates are used to construct 8-arylethynylxanthines, which are potent and selective A2A adenosine receptor antagonists. dntb.gov.ua Similarly, 3-propyl-6-aminouracil derivatives are used as starting materials to synthesize irreversible antagonists for the A2B adenosine receptor. mdpi.com The synthesis of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX), another class of A2A selective antagonists, also relies on uracil precursors like 6-amino-1-methyl-5-(methylamino)uracil. acs.org

Beyond adenosine receptor antagonism, uracil derivatives have been investigated for other neuropharmacological roles. Uracil nucleotides and their sugar conjugates are now recognized as important signaling molecules in the nervous system, mediating their effects through a family of P2Y receptors. nih.gov This "pyrimidinergic transmission" is involved in processes like neuroprotection and neuroinflammation. nih.gov Furthermore, certain 6-methyluracil derivatives have been explored as bifunctional acetylcholinesterase inhibitors, a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com

Table 3: Neuropharmacological Applications of Uracil Derivatives

| Uracil Precursor/Derivative | Target/Application | Resulting Compound Class/Effect | Citation(s) |

| 6-Amino-5-amidouracils | Adenosine A2A Receptor Antagonism | Precursors for 8-Arylethynylxanthines. | dntb.gov.ua |

| 3-Propyl-6-aminouracils | Adenosine A2B Receptor Antagonism | Precursors for irreversible Xanthine-based antagonists. | mdpi.com |

| 6-Amino-1-methyl-5-(methylamino)uracil | Adenosine A2A Receptor Antagonism | Precursor for 8-substituted DMPX derivatives. | acs.org |

| Uracil Nucleotides (UTP, UDP) | P2Y Receptor Modulation | Agonists/antagonists involved in neuroprotection and neuroinflammation. | nih.gov |

| 6-Methyluracil Derivatives | Acetylcholinesterase Inhibition | Potential dual-binding site inhibitors for Alzheimer's disease treatment. | mdpi.com |

Uracil-based compounds have been extensively researched for their potential in treating various metabolic disorders, including diabetes and thyroid conditions. researchgate.netnih.govsigmaaldrich.comresearchgate.net

Diabetic Disorders: Several uracil derivatives have shown promise as anti-diabetic agents. Methyluracil, when used as part of a complex therapy for diabetes mellitus, led to a decrease in lactate (B86563) levels and showed a trend towards reducing glycemia. researchtrends.net In studies on rats with alloxan-induced diabetes, methyluracil was found to increase insulin (B600854) levels. researchtrends.net

A more targeted approach involves the inhibition of dipeptidyl peptidase-4 (DPP-4), a modern strategy for managing type 2 diabetes mellitus (T2DM). semanticscholar.org Uracil-based benzoic acid and ester derivatives have been identified as a novel class of DPP-4 inhibitors. semanticscholar.orgresearchgate.net Further research has focused on designing and synthesizing dipeptide derivatives that incorporate a uracil structural unit, with these molecules being screened for their DPP-4 inhibitory activity. sioc-journal.cn

Thyroid Disorders: The role of uracil derivatives in managing thyroid disorders is well-established, particularly in the treatment of hyperthyroidism. Thiouracil and its derivatives, such as propylthiouracil (B1679721) and methylthiouracil, are antithyroid drugs that function by inhibiting the biosynthesis of thyroid hormones. encyclopedia.pubmdpi.com The mechanism of action involves the blockage of the enzyme thyroid peroxidase, which is essential for the production of thyroid hormones. Propylthiouracil is considered a key treatment for hyperthyroidism, including in specific patient populations such as during pregnancy. encyclopedia.pubmdpi.com Methylthiouracil has a similar mechanism and is also noted to stimulate cell growth and regeneration. encyclopedia.pubmdpi.com

Table 4: Uracil Derivatives in the Modulation of Metabolic Disorders

| Compound/Derivative | Metabolic Disorder | Mechanism/Observed Effect | Citation(s) |

| Methyluracil | Diabetes Mellitus | Decreased lactate and glycemia; increased insulin levels in animal models. | researchtrends.net |

| Uracil-based Benzoic Acid/Ester Derivatives | Type 2 Diabetes Mellitus | Inhibition of Dipeptidyl Peptidase-4 (DPP-4). | semanticscholar.orgresearchgate.net |

| Dipeptide-Uracil Hybrids | Type 2 Diabetes Mellitus | Designed as potential DPP-4 inhibitors. | sioc-journal.cn |

| Propylthiouracil | Hyperthyroidism / Graves' Disease | Inhibition of thyroid hormone biosynthesis via thyroid peroxidase blockage. | encyclopedia.pubmdpi.com |

| Methylthiouracil | Hyperthyroidism | Inhibition of thyroid hormone biosynthesis. | encyclopedia.pubmdpi.com |

| Thiouracil | Hyperthyroidism | Inhibition of thyroid peroxidase. |

Mechanistic Elucidation of 6 Amino 1 Ethyl 3 Propyluracil S Biological Action

Molecular Interactions with Biological Targets

The interaction of 6-Amino-1-ethyl-3-propyluracil and its related compounds with biological targets is the primary determinant of its pharmacological profile. These interactions span from binding to nucleic acids and inhibiting key enzymes to modulating cell surface receptors.

While direct studies on this compound are limited, research on the broader family of 6-aminouracil (B15529) derivatives provides significant insights into their potential to interact with nucleic acids.

Interaction with RNA: The structural similarity of the uracil (B121893) core to the RNA nucleobase allows certain derivatives to interfere with RNA metabolism. Studies suggest that 6-aminouracil can be incorporated into RNA molecules during their synthesis, which may alter RNA function and stability. smolecule.com

Binding and Fragmentation of DNA/RNA: Fused heterocyclic systems synthesized from 6-aminouracil precursors have been shown to interact with nucleic acids. Research indicates that certain newly synthesized pyrazolo[3,4-d]pyrimidines, xanthines, and pteridines derived from 6-aminouracils can bind to, chelate, and cause fragmentation of both DNA and RNA. scirp.orgscirp.orgresearchgate.net This suggests that complex derivatives originating from a 6-aminouracil scaffold can have profound effects on the integrity of genetic material.

The 6-aminouracil scaffold is a known pharmacophore for enzyme inhibition. Derivatives have been shown to act on several classes of enzymes, often through competitive inhibition.

DNA Repair Enzymes: The parent compound, 6-aminouracil, is a known inhibitor of human uracil-DNA glycosylase (UDG), a critical enzyme in the base excision repair pathway that removes uracil from DNA. dergipark.org.troup.com Crystal structures of human UDG in complex with 6-aminouracil show the inhibitor binding within the enzyme's active site, the same pocket that recognizes and binds the uracil base when it is flipped out of the DNA duplex. core.ac.uknih.govuab.edu This binding prevents the enzyme from repairing DNA damage.

Nucleotide Metabolism Enzymes: 6-aminouracil and related 6-amino substituted derivatives of thymine (B56734) are competitive inhibitors of human thymidine (B127349) phosphorylase. dergipark.org.tr Furthermore, 6-aminouracil has been found to inhibit dihydropyrimidine (B8664642) dehydrogenase. dergipark.org.tr

Proteolytic Enzymes: In studies evaluating anticancer potential, various heterocyclic compounds synthesized from a 6-aminouracil starting block were assessed for their ability to inhibit cathepsin B, a protease implicated in cancer metastasis. Several derivatives, including those with furan, quinoxaline, and thiazolidinone moieties, exhibited significant inhibitory activity against this enzyme. scirp.orgscirp.org

Table 1: Enzyme Inhibition by 6-Aminouracil and its Derivatives

| Enzyme Target | Inhibitor Class/Compound | Inhibition Type | Source(s) |

|---|---|---|---|

| Uracil-DNA Glycosylase (UDG) | 6-Aminouracil | Inhibitor | dergipark.org.troup.com |

| Thymidine Phosphorylase | 6-Aminouracil, 6-Amino Thymine Derivatives | Competitive | dergipark.org.tr |

| Dihydropyrimidine Dehydrogenase | 6-Aminouracil | Inhibitor | dergipark.org.tr |

Derivatives of this compound are key intermediates in the synthesis of compounds that modulate G protein-coupled receptors (GPCRs), particularly adenosine (B11128) receptors and the orphan receptor GPR84.

Adenosine Receptor Antagonism: A series of 1,3-disubstituted 8-styrylxanthines, which are potent antagonists of adenosine A1 and A2A receptors, have been synthesized using 6-aminouracil derivatives as precursors. Specifically, the synthesis of (E)-3-ethyl-1-propyl-8-styrylxanthine involves the intermediate (E)-6-amino-1-ethyl-3-propyl-5-styrylcarboxamidouracil, a direct derivative of the subject compound. This demonstrates that the this compound framework is a viable scaffold for developing adenosine receptor modulators.

GPR84 Agonism: The orphan receptor GPR84, which is activated by medium-chain fatty acids and plays a role in immunity and inflammation, is a target for 6-alkylaminouracil derivatives. acs.org A comprehensive study of 6-(ar)alkylamino-substituted uracils revealed potent agonistic activity at the human GPR84 receptor. Compounds with varying alkyl chain lengths, analogous to the ethyl and propyl groups of the subject compound, were shown to be effective agonists. acs.org

Table 2: Receptor Modulation by Derivatives of 6-Aminouracil

| Receptor Target | Derivative Class | Observed Effect | Source(s) |

|---|---|---|---|

| Adenosine A1 Receptor | (E)-1,3-disubstituted 8-styrylxanthines | Antagonism | |

| Adenosine A2A Receptor | (E)-1,3-disubstituted 8-styrylxanthines | Antagonism |

Enzyme Inhibition Mechanisms

Cellular Pathway Interventions

By interacting with enzymes and receptors, this compound and its analogs can intervene in fundamental cellular pathways, including the regulation of gene expression and the critical processes of DNA replication and repair.

The modulation of receptors, particularly adenosine receptors, provides a clear mechanism for interfering with downstream signaling cascades that control gene expression.

Adenosine Receptor-Mediated Modulation: The adenosine A2A receptor is a Gs protein-coupled receptor, and its activation increases intracellular levels of cyclic AMP (cAMP). wikipedia.org This signaling molecule activates protein kinase A (PKA), which in turn phosphorylates transcription factors to modulate the expression of target genes. Therefore, antagonists derived from this compound can block these effects. For instance, A2A receptor antagonism has been shown to reverse the increased expression of preproenkephalin (PPE) mRNA in the striatum. researchgate.net Conversely, A2A receptor agonists have been found to increase the gene expression of the anti-apoptotic protein BCL2. mdpi.com These findings indicate that by targeting adenosine receptors, such compounds can significantly alter the transcriptional landscape of a cell.

The structural analogy of the uracil core to endogenous pyrimidines allows for direct interference with the machinery of DNA replication and repair.

Interference with DNA Replication: Analogs such as 5-aminouracil (B160950), which is structurally very similar to 6-aminouracil, are known to inhibit DNA synthesis. plantsjournal.comnih.gov By acting as a thymine antagonist, 5-aminouracil induces DNA replication stress, which can halt the cell cycle and lead to chromosomal abnormalities. plantsjournal.comnih.gov This mode of action highlights the potential for N-alkylated 6-aminouracil derivatives to similarly interfere with DNA replication processes.

Interference with DNA Repair: As previously noted, 6-aminouracil is an established inhibitor of the DNA repair enzyme uracil-DNA glycosylase (UDG). dergipark.org.troup.comnih.gov UDG is the initiating enzyme in the base excision repair (BER) pathway, which is essential for maintaining genome integrity by removing uracil that arises from cytosine deamination or misincorporation. By binding to the active site of UDG, 6-aminouracil and its derivatives can prevent the removal of this damaged base, thereby disrupting a crucial DNA repair mechanism. core.ac.uknih.gov

Structure Activity Relationships Sar and Structural Modifications

Impact of Substituents at N1, N3, C5, and C6 Positions on Bioactivity

The exploration of new uracil (B121893) derivatives as bioactive agents often involves modifying substituents at the N1, N3, C5, and C6 positions of the pyrimidine (B1678525) ring. researchgate.net These modifications aim to enhance pharmacological properties such as bioactivity, selectivity, and metabolic stability. researchgate.net

N1 and N3 Positions : The alkyl groups at the N1 and N3 positions play a significant role in the molecule's interaction with biological targets. For instance, in a series of 6-(ar)alkylamino-substituted uracil derivatives acting as GPR84 agonists, the presence of hydrogen bond donors at N1-H and N3-H was found to be important for activity. nih.gov Specifically, the N1-H was considered more critical than the N3-H. nih.gov Replacing the hydrogen with alkyl groups, such as ethyl at N1 and propyl at N3, alters the compound's lipophilicity and steric profile, which can modulate its binding affinity and selectivity. For example, comparing diethyl-substituted uracils to dipropyl-substituted ones shows differences in melting points and intermolecular forces, suggesting an impact on crystal packing and potentially on how the molecule fits into a receptor's binding pocket.

C5 Position : The C5 position of the uracil ring is a frequent site for modification to improve bioactivity. scirp.org Introducing electron-withdrawing groups at this position, such as a nitro (NO2) group, has been shown to enhance potency in certain contexts, like FAAH inhibitors. rsc.orgresearchgate.net However, this may not always improve selectivity. rsc.orgresearchgate.net The electronic properties of the C5 substituent are critical; a nitro group at C5 is more electron-withdrawing than at C6. nih.gov Conversely, attaching heterocyclic systems to the C5 position has been linked to increased anticancer activity. scirp.org

C6 Position : The C6 position is also a key site for structural variation. The amino group at C6 provides a handle for further chemical synthesis, allowing for the attachment of various heterocyclic rings or side chains. scirp.org The electron-donating properties of the amino group at C6 are stronger than at C5, which enhances the nucleophilicity of the C5 position. nih.govsemanticscholar.org The nature of the substituent at C6 can drastically alter the biological activity. For example, in the context of GPR84 agonists, increasing the alkyl chain length of the amino substituent at C6 from a pentyl to a hexyl group resulted in a 92-fold increase in potency. nih.gov

The following table summarizes the impact of various substituents on the bioactivity of uracil derivatives based on available research.

| Position | Substituent Type | Effect on Bioactivity | Reference Compound Example |

| N1 | Hydrogen (N1-H) | Important hydrogen bond donor for GPR84 agonism. nih.gov | 6-(Hexylamino)uracil |

| N3 | Hydrogen (N3-H) | Contributes to activity as a hydrogen bond donor, but less critical than N1-H. nih.gov | 6-(Hexylamino)uracil |

| C5 | Electron-withdrawing group (e.g., -NO₂) | Can enhance potency for certain targets like FAAH. rsc.orgresearchgate.net | N-hexyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide |

| C5 | Heterocyclic ring | Associated with increased anticancer activity. scirp.org | 5-substituted uracil nucleosides |

| C6 | Long alkyl chain on amino group | Potency can be highly dependent on chain length (e.g., hexyl > pentyl for GPR84). nih.gov | 6-(Hexylamino)uracil |

| C6 | Heterocyclic ring (attached via amino group) | Can produce potent anticancer agents, with activity depending on the specific ring system. scirp.org | 6-((4-(Furan-2-yl)-2-thioxo-1,2-dihydropyrimidin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione |

Role of Amino and Alkyl Groups in Pharmacological Profiles

The amino group, particularly at the C6 position, and alkyl groups at the N1 and N3 positions are fundamental to the pharmacological profiles of uracil derivatives.

The C6-amino group is a versatile chemical handle. It serves as a key nucleophile in multicomponent reactions, enabling the synthesis of a wide array of fused and substituted pyrimidine derivatives. semanticscholar.orgresearchgate.net Its presence significantly influences the electronic properties of the uracil ring, enhancing the reactivity of the C5 position. semanticscholar.org From a pharmacological standpoint, the N-H of the 6-amino group can act as a crucial hydrogen bond donor. For example, studies on HIV-1 reverse transcriptase inhibitors suggested the importance of a hydrogen bond formed between the 6-amino group of a uracil analog and the amide group of the enzyme. researchgate.net Substitution on this amino group can fine-tune activity; for instance, replacing the hydrogen with a methyl group can reduce potency in some cases, while in others, it has a negligible effect. nih.gov

Design and Synthesis of Hybrid Uracil Analogs

A prominent strategy in medicinal chemistry involves creating hybrid molecules by combining the uracil scaffold with other heterocyclic systems. This approach aims to leverage the biological activities of both moieties to create novel compounds with enhanced potency or new pharmacological profiles. madridge.orgresearchgate.net 6-aminouracil (B15529) is a particularly useful starting material for these syntheses. scirp.orgresearchgate.net

Hybrids of uracil with azole rings (e.g., imidazole, triazole, thiadiazole) are a significant area of research. dntb.gov.uanih.gov Azole rings can participate in hydrogen bonding, which may improve pharmacokinetic properties. researchgate.net

Synthesis : A common synthetic route involves using a starting material like 3-methyl-6-chlorouracil. dntb.gov.uanih.gov This is first reacted with various benzyl (B1604629) bromides to introduce substituents at the N1 position. Subsequently, the chlorine at C6 is displaced by an azole, such as 1,2,4-triazole, to yield the final uracil-azole hybrid. nih.gov

Bioactivity : These hybrids have shown potent cytotoxic activity against cancer cell lines. dntb.gov.uanih.gov For example, a series of uracil-1,2,4-triazole hybrids demonstrated powerful inhibitory activity against breast (MCF-7) and hepatocellular (HEPG-2) carcinoma cell lines. nih.gov The specific substitutions on the benzyl moiety attached at N1 were found to significantly affect the cytotoxic potency. nih.gov Another study highlighted the creation of murrayanine-1,3,4-thiadiazole-uracil hybrids, which showed noteworthy anti-inflammatory activity, suggesting that incorporating the uracil scaffold enhanced the therapeutic effect compared to the thiadiazole derivative alone. madridge.org The 1,3,4-thiadiazole (B1197879) ring is a known bioisostere of pyrimidine and is recognized for its ability to cross cellular membranes. nih.govresearchgate.net

Fusing the uracil ring with other heterocyclic systems creates polycyclic structures with distinct chemical and biological properties. 6-aminouracils are excellent precursors for synthesizing these fused systems, such as pyrazolo[3,4-d]pyrimidines and thiazolo[2,3-b]pyrimidines. scirp.orgresearchgate.netresearchgate.net

Pyrazolo[3,4-d]pyrimidines : These fused systems can be synthesized from 6-hydrazinouracil (derived from 6-chlorouracil), which is condensed with aldehydes and then cyclized to form the pyrazole (B372694) ring fused to the pyrimidine core. scirp.orgresearchgate.net Another method involves the reaction of 6-aminouracils with various reagents under cyclocondensation conditions. researchgate.net

Thiazolo[2,3-b]pyrimidines and Thiazolo[4,5-d]pyrimidines : These can be prepared from 6-aminothiouracil derivatives. For example, reacting 2H-5-Amino-6-cyano-3,7-dioxothiazolo[2,3-b]pyrimidine (derived from an aminouracil precursor) can lead to further ring formations, creating complex fused systems. researchgate.net Solid-phase synthesis has also been employed to create libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.com

Pyrido[2,3-d]pyrimidines : These are often synthesized via three-component reactions involving a 6-aminouracil, an aldehyde, and a 1,3-dicarbonyl compound. semanticscholar.orgacademie-sciences.fr

Bioactivity : The biological activity of fused uracil systems is diverse. Pyrazolo[3,4-d]pyrimidines are known to exhibit anticancer, antifungal, and antiviral properties. researchgate.net Fusion of a pyrimidine moiety to the uracil backbone can result in good anticancer activity, whereas fusion with other rings like perhydropyrimidine may diminish it. scirp.org

The table below provides examples of synthesized fused uracil systems and their observed biological activities.

| Fused Ring System | Starting Uracil Derivative | Synthetic Method | Reported Bioactivity |

| Pyrazolo[3,4-d]pyrimidine | 6-Chloro-1-methyluracil (B1587473) | Hydrazinolysis followed by condensation and oxidative cyclization. scirp.orgresearchgate.net | DNA Binding. scirp.orgresearchgate.net |

| Thiazolo[2,3-b]pyrimidine | 2H-5-Amino-6-cyano-3,7-dioxothiazolo[2,3-b]pyrimidine | Ring formation reactions with various reagents. researchgate.net | Potential pharmaceutical interest. researchgate.net |

| Pyrido[2,3-d:6,5-d]dipyrimidine | 6-Aminouracils | Three-component cyclo-condensation with barbituric acids and aromatic aldehydes. academie-sciences.fr | Antibacterial activity. academie-sciences.fr |

| Indeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine | 6-Aminouracils | Reaction with ninhydrin. scirp.orgacademie-sciences.fr | DNA Binding. scirp.org |

Uracil-Azole Hybrids

Optimizing Selectivity and Potency through Structural Derivatization

Structural derivatization is a key strategy for fine-tuning the selectivity and potency of uracil-based compounds. This involves making systematic chemical modifications and evaluating the resulting changes in biological activity. nih.govrsc.orgresearchgate.net

One approach is to modify substituents at key positions to enhance interactions with the target receptor while minimizing off-target effects. For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, structural modifications were made at both the C5 position of the uracil ring and the side chain of a uracil urea (B33335) lead compound. rsc.orgresearchgate.net

C5 Position Modification : Introducing electron-withdrawing substituents at the C5 position was found to be favorable for optimal potency against FAAH. rsc.orgresearchgate.net

Side Chain Modification : Replacing a simple alkyl side chain with phenylalkyl or biphenyl (B1667301) groups significantly improved both the inhibitory potency and, crucially, the selectivity for FAAH over other enzymes. rsc.orgresearchgate.net This demonstrates how side chain modifications can be a major factor in determining selectivity. rsc.org

Another example is the optimization of 6-aminouracil derivatives as GPR84 agonists. nih.gov Here, derivatization focused on several areas:

Alkyl Chain Length : Systematically varying the length of the alkyl chain at the 6-amino position revealed an optimal length for potency. nih.gov

Aromatic Residues : Introducing aromatic groups into the side chain and adding various substituents (e.g., chloro, bromo, methyl) to the phenyl ring led to compounds with significantly improved potency. nih.gov For instance, a p-bromo substituent on a phenylethyl side chain resulted in a highly potent agonist. nih.gov

Hydrogen Bond Donors : The importance of N-H groups at the N1, N3, and C6-amino positions was probed by replacing the hydrogen with a methyl group, which generally led to a reduction in potency, confirming their role in receptor binding. nih.gov

This process of iterative design, synthesis, and testing allows for the development of highly potent and selective agents, turning a multi-target inhibitor into a selective one or enhancing the activity of a lead compound by orders of magnitude. nih.govrsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For 6-Amino-1-ethyl-3-propyluracil, these calculations can predict its geometry, tautomeric preferences, and acidity, even in the absence of extensive experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on related aminouracil compounds demonstrate the utility of DFT in understanding their structure and stability.

For instance, theoretical studies on 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil, a similarly N-disubstituted 6-aminouracil (B15529) derivative, have utilized DFT to determine the stability of different isomers. These calculations have shown that the azo-amine form is energetically more stable than other potential isomers by a significant margin. bohrium.com Similarly, DFT calculations on various tautomers of 6-aminouracil indicate that the diketo tautomer is the most stable form in both the gas phase and in solvents like water and DMSO. ufaras.ru This suggests that this compound likely also exists predominantly in its diketo form.

DFT methods are also employed to analyze intramolecular interactions and their influence by the environment. Studies on 6-amino substituted uracil (B121893) tautomers in various solvents show that the properties of the amino group are significantly affected by the surrounding medium and the tautomeric form of the uracil ring. nih.gov For this compound, the ethyl and propyl groups at the N1 and N3 positions would further influence these electronic properties.

Table 1: DFT-Calculated Relative Stability of 6-Aminouracil Tautomers in Different Media Note: This data is for the parent compound 6-aminouracil, not this compound. The stability trend is expected to be analogous.

| Tautomer | Relative Gibbs Free Energy (ΔG) in Water (kJ/mol) | Relative Gibbs Free Energy (ΔG) in DMSO (kJ/mol) |

| Diketo (A) | 0.0 | 0.0 |

| Enol-imine (H) | 10.7 | 14.3 |

| Other forms | Higher energies | Higher energies |

| Data sourced from a quantum chemical calculation study on 6-aminouracil tautomerism. ufaras.ru |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy results. For complex systems like substituted uracils, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. acs.org

A detailed computational study on 6-aminouracil utilized high-level ab initio calculations (MS-CASPT2/CASSCF) to investigate its excited-state properties. nih.gov The study revealed that for 6-aminouracil, a barrierless pathway leads from the excited state to a conical intersection with the ground state, which explains its photophysical behavior. nih.gov While the N1-ethyl and N3-propyl substituents on the target molecule would modulate these properties, the fundamental photochemistry is likely to share characteristics with the 6-aminouracil parent structure.

The tautomeric equilibrium between different forms of uracil derivatives is crucial for their biological function, as it affects their hydrogen-bonding patterns. Computational studies are essential for determining the relative stability of these tautomers.

Quantum chemical calculations on 6-aminouracil have established that the amino-diketo form is the most stable tautomer in the gas phase and in solution. ufaras.ru The presence of alkyl groups at the N1 and N3 positions, as in this compound, is expected to lock the molecule in the diketo form, preventing keto-enol tautomerism involving the ring nitrogens, but amino-imino tautomerism remains possible. The relative energy of the imino tautomer of 6-aminouracil is significantly higher than the amino form, suggesting the amino tautomer is dominant. ufaras.ru

Gas-phase acidity can also be predicted using these methods. Thermochemical studies on related compounds like 6-amino-1-methyluracil (B114629) provide data on their enthalpies of formation, which are fundamental to understanding their stability and reactivity. researchgate.net

Ab Initio Calculations

Molecular Modeling and Simulations

Molecular modeling techniques are used to study the interactions of molecules with biological macromolecules and to analyze their dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to screen for potential inhibitors of biological targets.

Although no specific docking studies have been published for this compound, research on analogous uracil derivatives highlights the potential of this approach. For example, derivatives of 6-aminouracil have been synthesized and docked into the active sites of enzymes like topoisomerase I and RNA-dependent RNA polymerase to evaluate their potential as anticancer or antiviral agents. tandfonline.comnih.gov In these studies, the uracil core often forms key hydrogen bonds with amino acid residues in the protein's active site. For this compound, the 6-amino group and the carbonyl oxygens at C2 and C4 would be primary sites for hydrogen bonding interactions, while the N-ethyl and N-propyl groups would likely engage in hydrophobic interactions within a binding pocket.

Table 2: Representative Molecular Docking Studies on Aminouracil Derivatives Note: This table presents findings for related aminouracil compounds to illustrate the application of the technique.

| Compound Class | Protein Target | Key Finding | Reference |

| 5-Aminouracil (B160950) | Human Carbonic Anhydrase | Predicted to have good inhibitory activity. | researchgate.net |

| Spiro-oxindoles from 6-aminouracil | SARS-CoV-2 RdRp & Spike Glycoprotein | Showed potent inhibitory activity in silico and in vitro. | nih.gov |

| Pyran-functionalized uracils | Topoisomerase I | Compounds showed significant interaction with the DNA gyrase. | tandfonline.com |

| Novel 5-aminouracil derivative | DNA (Minor Groove) | Docking predicted stable binding to the DNA minor groove. | dergipark.org.tr |

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamic behavior of molecules over time. MD simulations can be used to study the stability of a ligand within a protein binding site or to analyze the conformational landscape of a molecule in solution.

While specific MD simulation studies on this compound are not available in the literature, this technique is frequently applied to uracil and its derivatives to understand their interactions with water and biological partners. For example, MD simulations coupled with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations are used to estimate the binding free energies of ligands to their protein targets, providing a more dynamic and accurate picture than docking alone. Such studies on uracil-based inhibitors would be a logical next step to validate and refine docking predictions for this compound.

Solvation Effects on Structure and Reactivity

The solvent environment can significantly alter the structure, stability, and reactivity of a solute molecule. For this compound, solvation effects are studied using computational models to predict its behavior in aqueous solutions, a key factor for biological and chemical applications.

Theoretical approaches like the Polarisable Continuum Model (PCM) are employed to study solvation effects on related heterocyclic compounds. orientjchem.org These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of changes in the molecule's electronic structure and geometry. For instance, the presence of water molecules can influence lattice energy and solubility through additional hydrogen-bonding interactions. rsc.org

Experimental studies on related aminouracils in aqueous solutions have determined their partial molar volumes at different temperatures. researchgate.net Such data provides insight into solute-water interactions. For example, the partial molar volume of 6-amino-1,3-dimethyluracil (B104193) increases with temperature, whereas that of 6-aminouracil remains relatively constant. researchgate.net This suggests that the nature of the N-alkyl substituents, such as the ethyl and propyl groups in this compound, plays a significant role in the reorganization of water molecules in the solvation shell. researchgate.net These interactions are critical as hydrogen bonds are prevalent in biological systems and often dictate the self-organization of organic molecules. rsc.org

The impact of the solvent on the molecule's reactivity can be further understood by calculating solvation free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations help quantify the energetic cost or favorability of solvating the molecule, which in turn affects reaction barriers and equilibrium constants.

| Solvent Type | Relative Polarity | Predicted Effect on Dipole Moment | Predicted Effect on H-Bonding Potential | Potential Impact on Reactivity |

|---|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | Minimal change from gas-phase value | Weak; primarily intramolecular H-bonding | Lower reaction rates for polar transition states |

| Polar Aprotic (e.g., DMSO) | High | Significant increase | Acts as H-bond acceptor | Stabilizes charged intermediates and transition states |

| Polar Protic (e.g., Water) | Very High | Substantial increase | Acts as both H-bond donor and acceptor | Facilitates reactions involving proton transfer; stabilizes polar species |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For uracil derivatives, QSAR is instrumental in identifying the structural features that govern their therapeutic effects, such as anticancer or antiviral activities. mdpi.comresearchgate.net The research of new uracil derivatives often involves modifying substituents at the N-1, N-3, C-5, and C-6 positions, making QSAR an ideal tool for navigating the vast chemical space to find compounds with improved pharmacological properties. mdpi.comresearchgate.net

Modern QSAR studies increasingly employ data-driven machine learning (ML) techniques to build robust and predictive models. dntb.gov.ua This approach has been applied to diverse sets of pyrimidine (B1678525) and uracil derivatives to predict activities such as antiproliferative effects against cancer cell lines. mdpi.com

The typical workflow for a data-driven ML QSAR study involves several key steps:

Data Curation: A large dataset of uracil derivatives with experimentally measured biological activities is collected from chemical databases like ChEMBL. mdpi.comresearchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. dntb.gov.ua

Model Building: Machine learning algorithms, often combined with feature selection techniques like genetic function approximation (GFA), are used to build a regression or classification model that links the descriptors to the observed activity. semanticscholar.org

Validation: The model's performance and predictive power are rigorously assessed through internal and external validation procedures. researchgate.net

This data-driven methodology allows for the creation of generalizable models that can screen new, untested uracil derivatives. dntb.gov.ua

| Descriptor Class | Example Descriptor | Structural Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for membrane permeation |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular surface area available for interaction |

The ultimate goal of QSAR modeling is to create models that can accurately predict the biological activity of novel compounds. For uracil derivatives, predictive models have been successfully developed for various endpoints, including antiviral and anticancer activities. mdpi.comnih.gov

For example, a QSAR model developed for the antiproliferative activity of pyrimidine and uracil derivatives against the HeLa cervical cancer cell line demonstrated strong predictive capability. mdpi.com The model was validated through "blind validation," where it was used to predict the activity of newly synthesized compounds that were not included in the original training data. researchgate.net The model correctly predicted the most active compound among the new derivatives, with a very small difference between the predicted and experimental activity values. dntb.gov.uaresearchgate.net Such validated models are invaluable for prioritizing synthetic targets, thereby saving time and resources in the drug discovery process. mdpi.com Similarly, pharmacophore models for uracil derivatives have been generated that show high correlation and predictive power for inhibiting viral replication. nih.govacs.org

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual (Exp. - Pred.) |

|---|---|---|---|

| Uracil-A | 5.30 | 5.25 | 0.05 |

| Uracil-B | 4.95 | 5.10 | -0.15 |

| Uracil-C (Inactive) | < 4.0 | 3.85 | N/A |

| Uracil-D (Active) | 6.15 | 6.13 | 0.02 |

*pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). Higher values indicate greater potency.

Analytical Methodologies for the Characterization and Detection of 6 Amino 1 Ethyl 3 Propyluracil and Its Metabolites

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of 6-Amino-1-ethyl-3-propyluracil. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques offer insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule. scirp.orgsemanticscholar.org In ¹H NMR analysis of related uracil (B121893) derivatives, the chemical shifts of the amino (NH₂) protons are particularly informative for identifying the position of substitution on the uracil ring. semanticscholar.org For instance, in a 6-amino-1-propyluracil, the NH₂ protons are shifted downfield compared to unsubstituted 6-aminouracil (B15529), a phenomenon not observed in 6-amino-3-propyluracil. semanticscholar.org This allows for clear differentiation between N1 and N3 substituted isomers.

In the ¹³C NMR spectrum of a related compound, 6-amino-5-nitroso-3-propyluracil, the C-5 signal appears significantly down-shifted to 140.3 ppm compared to the starting material (74.6 ppm) due to the electron-withdrawing nature of the nitroso group. scirp.orgsemanticscholar.org This demonstrates the sensitivity of ¹³C NMR to the electronic environment of the carbon atoms. Detailed two-dimensional NMR techniques such as COSY, HMQC, and HMBC are often utilized to further elucidate the complex structure of uracil derivatives and their metal complexes. mdpi.compreprints.org

Table 1: Representative NMR Data for a Related Uracil Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹³C | 140.3 | C-5 (in 6-amino-5-nitroso-3-propyluracil) | scirp.orgsemanticscholar.org |

This table is illustrative and based on data for closely related compounds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For instance, in the IR spectrum of 6-amino-5-nitroso-3-propyluracil, a characteristic band for the N=O group is observed at 1510 cm⁻¹. scirp.orgsemanticscholar.org The analysis of various uracil and thiouracil derivatives and their metal complexes consistently relies on IR spectroscopy to confirm the presence of key functional groups and to understand coordination chemistry. scirp.orgmdpi.compreprints.org The spectra are often recorded using KBr pellets. scirp.org

Table 2: Characteristic IR Absorption Bands for a Related Uracil Derivative

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|

This table is illustrative and based on data for a closely related compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems. The UV spectrum of 6-amino-3-propyluracil shows a classical absorption maximum (λmax) for a β-amino α,β-unsaturated carbonyl system at 261 nm. scirp.orgsemanticscholar.org The introduction of a nitroso group at the C-5 position in 6-amino-5-nitroso-3-propyluracil results in a bathochromic shift, with the λmax appearing at 320 nm. scirp.orgsemanticscholar.org This technique is also used to monitor reaction progress, for example, in the cyclization of uracil derivatives. scirp.org UV spectra are typically recorded using ethanol (B145695) as a solvent. scirp.org

Table 3: UV-Vis Absorption Maxima for Related Uracil Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 6-Amino-3-propyluracil | 261 | Ethanol | scirp.orgsemanticscholar.org |

Infrared (IR) Spectroscopy

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological fluids or reaction media, and for its quantification. These methods are often coupled with various detectors for sensitive and specific analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of uracil derivatives and their metabolites. iarc.frnih.gov A common approach involves reversed-phase HPLC using a C18 column. researchgate.net For the determination of related antithyroid drugs like 6-n-propyl-2-thiouracil (PTU), an HPLC procedure has been developed using a Diasfer-110-C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer solution mixture. researchgate.net Detection is typically achieved using a UV detector set at the wavelength of maximum absorbance for the analyte. researchgate.net For instance, PTU is detected at 275 nm. researchgate.net The method demonstrates good linearity over a range of concentrations, with low detection limits. researchgate.net HPLC can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in identifying and quantifying metabolites in various biological matrices. researchgate.net

Table 4: Example HPLC Method Parameters for a Related Compound (PTU)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Diasfer-110-C18 (5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile : Phosphate buffer (pH 6.86) (25:75) | researchgate.net |

| Detection Wavelength | 275 nm | researchgate.net |

| Detection Limit | 0.26 mg/L | researchgate.net |

This table is based on data for the related compound 6-n-propyl-2-thiouracil.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile or derivatized compounds, including metabolites of uracil derivatives. iarc.frnih.gov For the detection of thyreostats (a class of compounds including uracil derivatives) in biological tissues, GC-MS methods have been successfully employed. iarc.frnih.gov This technique offers high resolution and sensitivity, allowing for the identification and quantification of trace amounts of analytes. While direct GC analysis of a polar compound like this compound may be challenging, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC separation. epa.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental, versatile, and cost-effective chromatographic technique for the separation and qualitative analysis of this compound and related compounds. libretexts.orgresearchgate.net Its primary applications include monitoring reaction progress during synthesis, assessing compound purity, and identifying components in a mixture. libretexts.orgresearchgate.netthieme-connect.com The separation principle relies on the differential partitioning of the analyte between a solid stationary phase, typically coated on a glass, plastic, or aluminum plate, and a liquid mobile phase that moves up the plate by capillary action. libretexts.org

For aminouracil derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. libretexts.orgmdpi.commdpi.com The choice of mobile phase is critical for achieving effective separation and is determined empirically. A mixture of solvents is often employed to fine-tune the polarity and, consequently, the retention factor (Rf) of the compounds. After development, the separated spots are typically visualized under UV light, as uracil derivatives often exhibit UV absorbance. mdpi.commdpi.comnih.gov

While specific TLC data for this compound is not extensively published, data from structurally similar aminouracil derivatives provide insight into potential analytical conditions.

Table 1: TLC Conditions for Structurally Related Aminouracil Derivatives This table presents data for compounds structurally analogous to this compound to illustrate typical TLC methodologies.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Source |

| 5-((4'-Hexylphenyl)amino)uracil | Silica gel 60 F254 | Not Specified | 0.38 | mdpi.com |

| 5-((4'-tert-Butylphenyl)amino)uracil | Silica gel 60 F254 | Not Specified | 0.27 | mdpi.com |

| 1-(Naphthalen-1-ylmethyl)-3-(4-aminobutyl)uracil | Silica gel 60 F254 | i-PrOH-ethyl acetate-NH4OH (9:6:5) | 0.52 | mdpi.com |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is an indispensable analytical tool for the structural elucidation and quantification of this compound and its metabolites. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition. When coupled with chromatographic separation techniques, MS offers high selectivity and sensitivity for analyzing complex mixtures. redalyc.orgd-nb.info

GC-MS and LC-MS/MS in Biological Matrices

The coupling of chromatography with mass spectrometry, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides robust platforms for the detection and quantification of this compound in complex biological matrices such as urine and plasma. tdl.org

GC-MS analysis typically requires chemical derivatization to increase the volatility and thermal stability of polar molecules like uracil derivatives. nih.gov A common two-step derivatization involves esterification followed by acylation. For instance, amino groups can be derivatized with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to yield volatile products suitable for GC separation. nih.gov Subsequent analysis by MS, often using negative-ion chemical ionization (NICI), allows for sensitive detection. nih.gov

LC-MS/MS is often preferred for its ability to analyze polar and thermally labile compounds without derivatization. tdl.org This technique offers high sensitivity and selectivity through methods like Multiple Reaction Monitoring (MRM). tdl.org In an MRM experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+ of the analyte) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This high specificity allows for accurate quantification even at very low concentrations in complex samples. tdl.org The choice between GC-MS and LC-MS/MS may depend on the analyte's concentration in the biological matrix and the required detection limits, with LC-MS/MS often providing lower limits of detection. tdl.org

Table 2: Comparison of Detection Methodologies for Analytes in Biological Fluids This table illustrates the comparative sensitivities of GC-MS and LC-MS/MS for analytes, which can be extrapolated to the analysis of this compound.

| Technique | Typical Limit of Detection (LOD) | Matrix | Notes | Source |

| GC-MS | 25 ng/mL | Urine, Plasma | Often requires chemical derivatization. | tdl.org |

| LC-MS/MS | 0.43 ng/mL | Post-mortem blood | Higher sensitivity and selectivity; no derivatization needed. | tdl.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound and its metabolites. otago.ac.nz Unlike nominal mass instruments, HRMS analyzers (e.g., Time-of-Flight, TOF) measure m/z values with very high accuracy (typically <5 ppm), which allows for the determination of the precise elemental composition of an ion. japsonline.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas and for confirming the identity of unknown metabolites.

HRMS, often coupled with liquid chromatography (LC-HRMS), is a cornerstone of non-targeted screening and metabolomics studies. Predicted mass spectrometry data for this compound provides a reference for its identification in HRMS analyses.

Table 3: Predicted HRMS Data for this compound (C9H15N3O2) Data calculated using computational models provides expected values for HRMS analysis.

| Adduct | Predicted m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]+ | 198.12370 | 141.7 |

| [M+Na]+ | 220.10564 | 152.6 |

| [M-H]- | 196.10914 | 143.3 |

| [M+K]+ | 236.07958 | 149.7 |

| [M+H-H2O]+ | 180.11368 | 134.7 |

| Source: uni.lu |

Advanced Detection and Quantification Assays

Beyond standard chromatographic methods, advanced assays can be employed for highly sensitive or specialized detection relevant to this compound and its biological interactions.

Real-Time Polymerase Chain Reaction (PCR) for Uracil in DNA

Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to monitor the amplification of a targeted DNA molecule in real time. wikipedia.orgnih.gov While not a direct measure of this compound itself, qPCR can be adapted to quantify uracil within DNA strands, a relevant application given the compound's structure. nih.gov The presence of uracil in DNA can result from cytosine deamination or misincorporation of dUMP during replication; its removal is a key step in base excision repair.

The detection method involves the enzyme Uracil-DNA Glycosylase (UNG or UDG), which specifically recognizes and hydrolyzes the N-glycosylic bond between the uracil base and the deoxyribose sugar, excising the uracil and creating an abasic site. nih.govthermofisher.com This process can be integrated into a qPCR workflow. One strategy involves using a uracil-containing probe that hybridizes to a target DNA sequence. nih.gov After extension by DNA polymerase, the UNG enzyme removes the probe, and the remaining extended DNA can be amplified and quantified via real-time PCR. nih.gov This method allows for the sensitive measurement of short DNA fragments containing uracil and can be adapted to study processes involving uracil incorporation or repair in DNA. nih.govthermofisher.com

Fluorescence Derivatization Techniques

For compounds that lack strong native fluorescence, derivatization with a fluorescent tag can dramatically enhance detection sensitivity in methods like High-Performance Liquid Chromatography (HPLC). acs.orgscience.gov This approach is highly applicable to this compound, which possesses a primary amino group that can be targeted for labeling. uni.lu

The derivatization reaction, often performed pre-column, covalently attaches a fluorophore to the analyte. researchgate.netpmda.go.jp A wide variety of reagents are available that react with primary amines to yield highly fluorescent products. acs.org The resulting derivative is then separated by HPLC and detected by a fluorescence detector, which can provide limits of detection far lower than standard UV-Vis absorption detectors. science.govresearchgate.net

Examples of Fluorescent Derivatization Reagents for Primary Amines:

Fluorescamine: Reacts rapidly with primary amines to form a fluorescent product, while the reagent itself is non-fluorescent. acs.org

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to create highly fluorescent isoindole derivatives. acs.org

BODIPY-based Reagents: A class of dyes that can be functionalized to react with amines, offering high fluorescence quantum yields and photostability. researchgate.net

N-(chloroformyl)-carbazole: A reagent used to create highly fluorescent derivatives of amine-containing compounds for sensitive HPLC analysis. science.gov

This strategy enables the quantification of trace amounts of the analyte in various samples, including biological fluids. science.govresearchgate.net

Future Research Directions and Therapeutic Prospects

Development of Novel 6-Amino-1-ethyl-3-propyluracil Analogs

The structural versatility of the 6-aminouracil (B15529) scaffold provides a fertile ground for the synthesis of novel analogs with enhanced pharmacological profiles. researchgate.netresearchgate.net Research into new uracil (B121893) and fused uracil derivatives often involves modifying substituents at the N(1), N(3), C(5), and C(6) positions of the pyrimidine (B1678525) ring to improve bioactivity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

One promising strategy involves the synthesis of fused heterocyclic systems. 6-Aminouracil and its derivatives are frequently used to create fused uracils that are annulated with other heterocyclic rings, which can interact with a variety of biological and pharmacological targets. researchgate.net For instance, the synthesis of xanthine (B1682287) derivatives has been achieved starting from 6-amino-3-propyluracil, which undergoes nitrosation, reduction, and condensation to form the fused-ring system. nih.govscirp.org A specific analog, (E)-6-amino-1-ethyl-3-propyl-5-styrylcarboxamidouracil, has been synthesized as an intermediate in the creation of 8-styrylxanthines, demonstrating a viable pathway for creating complex derivatives from the this compound backbone. researchgate.net

Another avenue for developing novel analogs is through hybridization, which involves coupling the uracil moiety with other pharmacophores. researchgate.net This approach has been shown to be an excellent strategy for designing potent compounds. researchgate.netresearchgate.net For example, uracil has been hybridized with moieties like oxadiazole, indole, and coumarin (B35378) to create bioactive agents. researchgate.netresearchgate.net These modifications aim to overcome challenges such as poor selectivity, which can limit therapeutic applications. researchgate.netresearchgate.net

Future efforts will likely focus on creating libraries of this compound analogs with diverse substitutions at the C5 and C6 positions, as these modifications are known to be critical for biological activity. researchgate.netmdpi.com The goal is to develop derivatives with improved metabolic stability, better absorption, and lower toxicity. researchgate.net

Table 1: Examples of Modifications on the 6-Aminouracil Scaffold

| Modification Strategy | Resulting Compound Type | Potential Advantage |

|---|---|---|

| Ring Annulation | Fused Uracils (e.g., Xanthines) | Access to novel chemical space and biological targets. researchgate.netnih.gov |

| Hybridization | Uracil-Pharmacophore Hybrids | Enhanced therapeutic efficacy and selectivity. researchgate.netresearchgate.net |

| C5/C6 Substitution | 5-substituted uracils | Modulation of biological activity and target specificity. mdpi.com |

Exploration of New Biological Targets and Therapeutic Areas

Uracil derivatives are recognized for their wide spectrum of biological activities, making them attractive frameworks for drug discovery. researchgate.netresearchgate.net Historically, they have been investigated for antiviral, antitumor, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.netrsc.org The therapeutic potential of uracil compounds extends to treating cancer, viral infections, and metabolic disorders like diabetes. researchgate.netnih.gov

Future research on this compound and its analogs should aim to explore previously uninvestigated biological targets. Given that uracil is a nucleobase involved in numerous vital processes, it represents a promising candidate for developing drugs against a wide range of diseases. researchgate.net The structural differences between uracil (in RNA) and thymine (B56734) (in DNA) can be exploited to achieve selectivity for RNA-based targets over DNA-based ones. researchgate.net

New therapeutic areas for uracil derivatives could include:

Immunomodulation : Certain uracil derivatives have demonstrated immunomodulatory activity, suggesting potential applications in autoimmune diseases like rheumatoid arthritis and in the immunotherapy of cancer. google.com

Enzyme Inhibition : Derivatives of uracil have been designed as inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4) for diabetes, histone deacetylases (HDACs) for cancer, and HIV capsid proteins. nih.govnih.govnih.gov Analogs of this compound could be screened against a panel of enzymes to identify novel inhibitory activities.

Neurodegenerative Diseases : Some xanthine derivatives, which can be synthesized from 6-amino-3-propyluracil, have been investigated as antagonists for adenosine (B11128) receptors (A1 and A2A), which are important targets for developing drugs for Parkinson's disease. scirp.orgresearchgate.net

Antioxidant Agents : Specific sugar-modified pyranonucleoside analogues of uracil have been shown to possess potent antioxidant properties, suggesting a potential role in conditions associated with oxidative stress. scirp.org

The exploration of these new therapeutic avenues will be driven by high-throughput screening of newly synthesized analogs against diverse biological targets.

Table 2: Potential Therapeutic Areas for this compound Analogs

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | HDACs, Cathepsin B, VEGFR-2 | Uracil derivatives show broad anticancer potential. researchgate.netnih.govnih.govscirp.org |

| Viral Diseases | HIV Capsid Protein, Viral Replication Enzymes | Uracil analogs are known antiviral agents. researchgate.netnih.govnih.gov |

| Autoimmune Diseases | Immune System Modulators | Some uracil derivatives exhibit immunomodulatory effects. google.com |

| Metabolic Disorders | DPP-4, Thyroid Peroxidase (TPO) | Uracil-based drugs are used for diabetes and hyperthyroidism. nih.govnih.govnih.gov |

Integration of Computational and Experimental Approaches in Drug Design